molecular formula C21H26N2O2 B13899087 cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic Acid Methyl Ester

cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic Acid Methyl Ester

Cat. No.: B13899087
M. Wt: 338.4 g/mol
InChI Key: QELBPGZIZNAZGC-UTKZUKDTSA-N
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Description

cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic Acid Methyl Ester is a complex organic compound with a unique structure that includes a piperidine ring, phenyl groups, and a carboxylic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic Acid Methyl Ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidine ring, introduction of the phenyl groups, and esterification of the carboxylic acid. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. This allows for better control over reaction conditions and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic Acid Methyl Ester undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.

Scientific Research Applications

cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic Acid Methyl Ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic Acid Methyl Ester include other piperidine derivatives with phenyl groups and carboxylic acid esters. Examples include:

  • cis-3-Methyl-4-(phenylamino)piperidine-4-carboxamide
  • trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic Acid Methyl Ester

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

methyl (3R,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate

InChI

InChI=1S/C21H26N2O2/c1-17-15-23(16-18-9-5-3-6-10-18)14-13-21(17,20(24)25-2)22-19-11-7-4-8-12-19/h3-12,17,22H,13-16H2,1-2H3/t17-,21+/m1/s1

InChI Key

QELBPGZIZNAZGC-UTKZUKDTSA-N

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C(=O)OC)NC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

CC1CN(CCC1(C(=O)OC)NC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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